1-[2-(2-methoxyphenyl)ethyl]-5-oxo-N-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide
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Overview
Description
1-[2-(2-methoxyphenyl)ethyl]-5-oxo-N-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-methoxyphenyl)ethyl]-5-oxo-N-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the methoxyphenyl and trifluoromethylpyridinyl groups. Key steps may include:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the 2-(2-methoxyphenyl)ethyl group via alkylation reactions.
- Attachment of the 5-(trifluoromethyl)pyridin-2-yl group through nucleophilic substitution or coupling reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing reaction conditions to maximize yield and purity. This may include:
- Use of high-purity starting materials.
- Optimization of reaction temperatures, solvents, and catalysts.
- Implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-methoxyphenyl)ethyl]-5-oxo-N-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often utilized in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield carboxylic acids or ketones.
- Reduction may produce alcohols or amines.
- Substitution reactions can result in the introduction of new functional groups such as halides or alkyl chains.
Scientific Research Applications
1-[2-(2-methoxyphenyl)ethyl]-5-oxo-N-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(2-methoxyphenyl)ethyl]-5-oxo-N-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
- 1-[2-(2-methoxyphenyl)ethyl]-5-oxo-N-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide can be compared to other pyrrolidine derivatives with similar structures, such as:
- 1-[2-(2-methoxyphenyl)ethyl]-5-oxo-N-[5-(fluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide
- 1-[2-(2-methoxyphenyl)ethyl]-5-oxo-N-[5-(chloromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide
Uniqueness: The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C20H20F3N3O3 |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
1-[2-(2-methoxyphenyl)ethyl]-5-oxo-N-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H20F3N3O3/c1-29-16-5-3-2-4-13(16)8-9-26-12-14(10-18(26)27)19(28)25-17-7-6-15(11-24-17)20(21,22)23/h2-7,11,14H,8-10,12H2,1H3,(H,24,25,28) |
InChI Key |
FDXSQAQEILRGCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCN2CC(CC2=O)C(=O)NC3=NC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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